molecular formula C21H28N2O3S B6520120 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide CAS No. 893359-18-7

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B6520120
CAS No.: 893359-18-7
M. Wt: 388.5 g/mol
InChI Key: BBUYJFQSSJLEAM-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide is a synthetic organic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. The thiazole ring is further connected via an ethyl linker to a cyclohexanecarboxamide moiety.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-14-19(11-12-22-20(24)15-7-5-4-6-8-15)27-21(23-14)16-9-10-17(25-2)18(13-16)26-3/h9-10,13,15H,4-8,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUYJFQSSJLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a cyclohexanecarboxamide moiety, and a 3,4-dimethoxyphenyl group. Its complex structure allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC22H26N2O5S2
Molecular Weight450.58 g/mol
CAS Number894017-10-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which can modulate enzyme activity and receptor signaling pathways.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence intracellular calcium levels through GPCR activation.
  • Enzymes : It could act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Kinases : Preliminary studies suggest potential activity against various kinases involved in cancer pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation. For instance, benzamide derivatives have been shown to downregulate dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The thiazole ring and methoxy groups contribute to the antimicrobial properties observed in related compounds. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

Case Studies

  • In Vitro Studies : A study demonstrated that related thiazole compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates compared to control groups . The compound's ability to penetrate biological membranes enhances its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing synthetic yields, substituent effects, and physicochemical properties.

Compound Name Core Structure Key Substituents Yield Melting Point Reference
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide Thiazole 3,4-Dimethoxyphenyl (C2), methyl (C4), ethyl-cyclohexanecarboxamide (C5) N/A N/A N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl, benzoyl 80% 90°C
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (78) Thiazole + cyclopropane Benzo[d][1,3]dioxol-5-yl (cyclopropane), 4-(3-methoxyphenyl)thiazol, methylthio-benzoyl 34% N/A
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenylcarboxamide, propyl N/A N/A

Physicochemical Properties

  • Rip-B’s melting point (90°C) reflects its crystalline stability, likely due to planar benzamide stacking.

Notes

Data Limitations : Direct data on the target compound’s synthesis, yield, or bioactivity are absent in the provided evidence. Comparisons rely on structurally related analogs.

Recommendations : Further studies should prioritize synthesizing the target compound to evaluate its physicochemical properties (e.g., solubility, logP) and compare its bioactivity with Rip-B or compound 74.

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